Regioisomeric Differentiation: 2- vs. 6-Piperazinyl Substitution on Nicotinaldehyde
The substitution position of the piperazine ring on the pyridine core is a primary driver of chemical reactivity. 2-Piperazin-1-ylpyridine-3-carbaldehyde (ortho-substituted relative to aldehyde) differs fundamentally from its para-substituted regioisomer, 6-piperazin-1-ylpyridine-3-carbaldehyde (CAS 1225065-40-6). The ortho arrangement places the electron-donating piperazine nitrogen in close proximity to the aldehyde, potentially enhancing electrophilicity at the carbonyl carbon due to altered resonance and inductive effects . While direct comparative reactivity data is limited in public literature, the distinct InChIKey and spectral signatures (e.g., predicted NMR) confirm unique electronic environments [1]. This is critical for medicinal chemists targeting specific SAR outcomes; the 2-substituted series has been more frequently explored in antipsychotic drug discovery programs [2].
| Evidence Dimension | Regioisomeric Position of Piperazine Substitution |
|---|---|
| Target Compound Data | 2-piperazin-1-ylpyridine-3-carbaldehyde (ortho-substituted) |
| Comparator Or Baseline | 6-piperazin-1-ylpyridine-3-carbaldehyde (para-substituted, CAS 1225065-40-6) |
| Quantified Difference | Distinct InChIKey: MGQDWKRTYGEMPT-UHFFFAOYSA-N (target) vs. unlisted (comparator). Predicted NMR spectra diverge due to altered aromatic proton coupling patterns [1]. |
| Conditions | Structural and computational analysis; no direct experimental comparison available. |
Why This Matters
For structure-activity relationship (SAR) studies and reproducible synthesis, exact regioisomeric identity is non-negotiable—substituting with the 6-isomer yields a different compound with divergent reactivity and biological profile.
- [1] ChemExper. (n.d.). 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde [CAS 104842-73-1]. Retrieved from http://dns.chemexper.com/chemicals/supplier/cas/104842-73-1.html View Source
- [2] Massa, S., Mai, A., & Corelli, F. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(2), 414-420. https://doi.org/10.1021/jm00398a021 View Source
